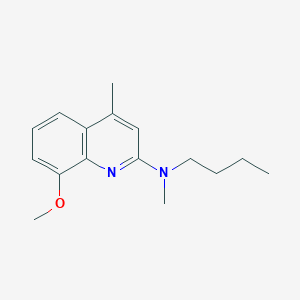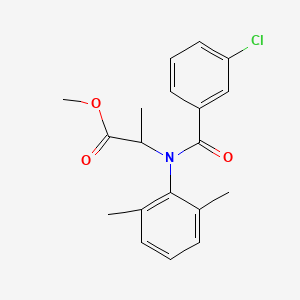![molecular formula C22H25NO2 B5218637 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline](/img/structure/B5218637.png)
8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline, also known as IQ-1, is a synthetic molecule that has gained attention in the scientific community due to its potential applications in research. IQ-1 has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
作用机制
The mechanism of action of 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline involves the inhibition of the Wnt/β-catenin signaling pathway. This pathway is involved in the regulation of cell proliferation and differentiation and is often dysregulated in cancer. 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline inhibits the activity of this pathway by binding to the protein TCF/LEF, which is a transcription factor that regulates gene expression. By inhibiting the activity of TCF/LEF, 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline prevents the activation of genes involved in cell proliferation and differentiation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of the Wnt/β-catenin signaling pathway, 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline has been shown to have anti-inflammatory effects. 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline inhibits the production of pro-inflammatory cytokines, which are molecules involved in the immune response. This inhibition of cytokine production leads to a reduction in inflammation. Additionally, 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline has been shown to protect against neurodegeneration in animal models. 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline protects against neurodegeneration by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized and purified, making it readily available for research. 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline has also been shown to have a variety of scientific research applications, making it a versatile tool for investigating various cellular processes. However, 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline also has limitations for lab experiments. It is a synthetic molecule that may not accurately reflect the complexity of natural biological systems. Additionally, 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline may have off-target effects that could complicate data interpretation.
未来方向
There are several future directions for research involving 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline. One potential direction is to investigate the use of 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline as a therapeutic agent for cancer treatment. 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline has been shown to inhibit the activity of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. Investigating the potential of 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline as a cancer treatment could lead to the development of new therapies for cancer patients. Another potential direction is to investigate the use of 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline as a treatment for neurodegenerative diseases. 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline has been shown to protect against neurodegeneration in animal models, making it a potential treatment for diseases such as Alzheimer's and Parkinson's disease. Investigating the potential of 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline as a neuroprotective agent could lead to the development of new therapies for neurodegenerative diseases. Additionally, future research could investigate the off-target effects of 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline to better understand its mechanism of action and potential limitations for lab experiments.
合成方法
8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline can be synthesized using a multi-step process involving the reaction of 2-methyl-5-isopropylphenol with various reagents, including 3-bromopropylamine and 8-hydroxyquinoline. The resulting product is purified using column chromatography to obtain pure 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline. The synthesis of 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline is a complex process that requires expertise in organic chemistry.
科学研究应用
8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline has been shown to have a variety of scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline has been shown to inhibit the activity of the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation. This pathway is often dysregulated in cancer, making 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline a potential therapeutic agent for cancer treatment. 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline has been shown to protect against neurodegeneration in animal models, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
8-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-16(2)19-11-10-17(3)21(15-19)25-14-6-13-24-20-9-4-7-18-8-5-12-23-22(18)20/h4-5,7-12,15-16H,6,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPRGPHSBSAORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(2-Methyl-5-propan-2-ylphenoxy)propoxy]quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5218561.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B5218580.png)

![2-[(4-methylphenyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5218606.png)

![2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5218615.png)
![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B5218616.png)
![2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218624.png)

![N-[4-(benzyloxy)phenyl]-2,2-diphenylacetamide](/img/structure/B5218631.png)
![N-[(allylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B5218638.png)
![3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-1H-indole](/img/structure/B5218644.png)

![N-(4-iodophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5218651.png)